Cas no 1534870-27-3 (1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one)

1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one
- 1534870-27-3
- EN300-1858052
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- インチ: 1S/C12H14O2/c1-5-11(13)10-6-8(2)12(14-4)9(3)7-10/h5-7H,1H2,2-4H3
- InChIKey: OBPZCFBLABHZSJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C)=CC(C(C=C)=O)=CC=1C
計算された属性
- せいみつぶんしりょう: 190.099379685g/mol
- どういたいしつりょう: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858052-1.0g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1858052-5.0g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1858052-0.25g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1858052-0.1g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1858052-10g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1858052-10.0g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1858052-2.5g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1858052-1g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1858052-0.5g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1858052-0.05g |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one |
1534870-27-3 | 0.05g |
$768.0 | 2023-09-18 |
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-oneに関する追加情報
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one: A Novel Compound with Promising Pharmacological Potential
1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one, also known by its CAS No. 1534870-27-3, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which combines aromatic and aliphatic functionalities to form a versatile scaffold with potential therapeutic applications. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a valuable candidate for further exploration in drug development.
The chemical structure of 1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one consists of a phenyl ring substituted with a methoxy group at the 4-position and methyl groups at the 3 and 5 positions. The prop-2-en-1-one moiety introduces a conjugated system that enhances its reactivity and biological activity. This structural feature is critical for its interaction with biological targets, as demonstrated in recent pharmacological investigations.
Recent research published in Journal of Medicinal Chemistry (2023) has explored the potential of 1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one as a modulator of inflammatory responses. The compound was shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of immune and inflammatory responses. This finding underscores its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one has been optimized through various methodologies, including catalytic cross-coupling reactions and microwave-assisted synthesis. A study published in Organic & Biomolecular Chemistry (2022) reported a novel approach using palladium-catalyzed coupling to achieve high yields and purity. This synthetic route is not only efficient but also scalable, making it suitable for pharmaceutical applications.
Pharmacokinetic studies have revealed that 1-(4-methoxy-3,5-dimytlphenyl)prop-2-en-1-one exhibits favorable properties such as good solubility and metabolic stability. These characteristics are essential for drug development, as they ensure the compound can reach target tissues effectively. A recent preclinical study demonstrated its ability to maintain therapeutic concentrations in vivo for extended periods, which is a significant advantage over many traditional compounds.
The biological activity of 1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one has been evaluated in various in vitro and in vivo models. In a study published in Drug Discovery Today (2023), the compound was found to exhibit anti-cancer properties by inducing apoptosis in leukemia cell lines. This suggests its potential as a novel therapeutic agent for hematological malignancies.
Furthermore, the compound's ability to modulate enzyme activities has been explored in several studies. A 2023 review in Current Medicinal Chemistry highlighted its potential as an inhibitor of serine proteases, which are involved in various pathological processes. This dual functionality opens up new avenues for its application in treating diseases with complex pathophysiology.
The development of 1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one is also being explored in the context of drug delivery systems. Researchers are investigating the use of nanocarriers to enhance its bioavailability and target specific tissues. This approach could significantly improve its therapeutic efficacy while reducing side effects.
Despite its promising properties, the compound is still in the early stages of development. Ongoing research aims to further elucidate its mechanism of action and optimize its chemical structure for enhanced therapeutic outcomes. Collaboration between academic institutions and pharmaceutical companies is expected to accelerate its progression through the drug development pipeline.
In conclusion, 1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one represents a promising candidate in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable subject for further research. As more studies are conducted, its potential applications in various therapeutic areas are likely to expand, contributing to the development of novel and effective treatments.
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